molecular formula C14H20ClNO2S B2537354 N-[2-(4-chlorophenyl)sulfonylethyl]cyclohexanamine CAS No. 860787-28-6

N-[2-(4-chlorophenyl)sulfonylethyl]cyclohexanamine

Cat. No. B2537354
CAS RN: 860787-28-6
M. Wt: 301.83
InChI Key: XOFWAPGMHFSSTA-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)sulfonylethyl]cyclohexanamine is a chemical compound with the molecular formula C14H20ClNO2S . It is listed in various chemical databases, including PubChem and ChemSpider .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The average mass is 301.832 Da, and the monoisotopic mass is 301.090332 Da .

Scientific Research Applications

Synthesis and Photophysical Properties

Research has focused on the synthesis of water-soluble sulfonato-Salen-type ligands, including those derived from cyclohexanediamine, for use as highly selective and sensitive turn-off fluorescence sensors. These ligands exhibit strong UV/Vis-absorption and fluorescence, with applications in the detection of Cu2+ in water and fluorescence imaging in living cells (Zhou et al., 2012).

Antimicrobial Activities

A novel series of spiro compounds with sulfonamide groups have been synthesized and tested for antimicrobial activity. Some compounds showed potent activity against both Gram-negative and Gram-positive bacteria, with significant implications for developing new antimicrobial agents (Hafez et al., 2016).

Antiviral Activity

The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has been explored, with some compounds exhibiting anti-tobacco mosaic virus activity. This research opens new avenues for the development of antiviral agents (Chen et al., 2010).

Receptor Binding Studies

Studies have identified N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine and related compounds as superpotent sigma ligands with subnanomolar affinity. These findings are significant for understanding sigma receptor function and for the development of novel therapeutic agents (de Costa et al., 1992).

Degradation of Toxic Compounds

Research into alumina-supported oximes for the degradation of toxic compounds like sarin suggests innovative approaches to neutralizing chemical warfare agents. This work highlights the potential for developing materials capable of rapid and effective detoxification (Verma et al., 2013).

properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfonylethyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2S/c15-12-6-8-14(9-7-12)19(17,18)11-10-16-13-4-2-1-3-5-13/h6-9,13,16H,1-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFWAPGMHFSSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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